2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol
Brand Name: Vulcanchem
CAS No.: 1007029-93-7
VCID: VC4572986
InChI: InChI=1S/C17H13F3N2O2/c18-17(19,20)12-3-1-2-11(8-12)10-24-13-4-5-14(16(23)9-13)15-6-7-21-22-15/h1-9,23H,10H2,(H,21,22)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C3=CC=NN3)O
Molecular Formula: C17H13F3N2O2
Molecular Weight: 334.298

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol

CAS No.: 1007029-93-7

Cat. No.: VC4572986

Molecular Formula: C17H13F3N2O2

Molecular Weight: 334.298

* For research use only. Not for human or veterinary use.

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol - 1007029-93-7

Specification

CAS No. 1007029-93-7
Molecular Formula C17H13F3N2O2
Molecular Weight 334.298
IUPAC Name 2-(1H-pyrazol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methoxy]phenol
Standard InChI InChI=1S/C17H13F3N2O2/c18-17(19,20)12-3-1-2-11(8-12)10-24-13-4-5-14(16(23)9-13)15-6-7-21-22-15/h1-9,23H,10H2,(H,21,22)
Standard InChI Key CIQZYAIUOPAMHV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C3=CC=NN3)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol is defined by its IUPAC name 2-(1H-pyrazol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methoxy]phenol and molecular formula C₁₇H₁₃F₃N₂O₂ . The compound has a molecular weight of 334.29 g/mol, as computed by PubChem . Key structural features include:

  • A pyrazole ring (C₃H₃N₂) at position 2 of the phenolic core.

  • A 3-(trifluoromethyl)benzyl ether group at position 5 of the phenolic ring.

  • A hydroxyl group (-OH) at position 1 of the phenolic ring.

Crystallographic data for analogous pyrazole derivatives reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 9.9491(11) Å, b = 18.1523(17) Å, c = 11.7703(15) Å, and β = 113.473(14)° . These parameters suggest a tightly packed lattice stabilized by hydrogen bonding and van der Waals interactions, common in trifluoromethyl-substituted aromatics .

Table 1: Physicochemical Properties of 2-(1H-Pyrazol-3-yl)-5-{[3-(Trifluoromethyl)benzyl]oxy}benzenol

PropertyValueSource
Molecular FormulaC₁₇H₁₃F₃N₂O₂
Molecular Weight334.29 g/mol
XLogP3-AA3.9 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step protocols. A representative route includes:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine with 1,3-diketones under acidic conditions yields the pyrazole ring .

  • Etherification: The phenolic hydroxyl group is alkylated with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate .

  • Purification: Column chromatography or recrystallization isolates the final product .

Key reactions include Suzuki-Miyaura couplings for introducing aryl groups and nucleophilic aromatic substitutions for modifying the trifluoromethyl moiety . The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group, which activates the benzyl ether toward hydrolysis under acidic conditions .

Biological Activity and Mechanisms

Antimicrobial Efficacy

3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles exhibit potent activity against Staphylococcus aureus biofilms, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . The trifluoromethyl group enhances membrane permeability, disrupting bacterial cell walls .

Table 2: Biological Activity of Pyrazole Analogues

CompoundTargetIC₅₀/MBECSource
BPUJurkat cells4.64 ± 0.08 µM
3,5-Bis(CF₃)Ph-pyrazoleS. aureus1 µg/mL

Computational and Structural Insights

Density functional theory (DFT) calculations on similar compounds reveal HOMO-LUMO gaps of 5.2–5.8 eV, indicative of moderate reactivity . The trifluoromethyl group induces a dipole moment of 3.2 Debye, enhancing interactions with hydrophobic enzyme pockets . Crystal structures show dihedral angles of 85.3° between the pyrazole and benzyl rings, optimizing steric compatibility with biological targets .

Industrial and Pharmacological Applications

The compound’s stability under physiological conditions makes it a candidate for:

  • Anticancer drug candidates: Targeting MMPs and angiogenesis pathways .

  • Antimicrobial coatings: Functionalizing medical devices to prevent biofilm formation .

  • Agrochemicals: Serving as a scaffold for herbicides due to its resistance to metabolic degradation .

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